3-[(tert-Butoxycarbonylpropylamino)-methyl]-benzoic acid
Description
Properties
IUPAC Name |
3-[[(2-methylpropan-2-yl)oxycarbonyl-propylamino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-5-9-17(15(20)21-16(2,3)4)11-12-7-6-8-13(10-12)14(18)19/h6-8,10H,5,9,11H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGNDDAUJWVZLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC(=CC=C1)C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(tert-Butoxycarbonylpropylamino)-methyl]-benzoic acid, often referred to as Boc-3-aminomethylbenzoic acid, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular formula for 3-[(tert-Butoxycarbonylpropylamino)-methyl]-benzoic acid is . It features a benzoic acid structure with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This structural configuration is significant for its reactivity and interaction with biological targets.
The mechanism through which 3-[(tert-Butoxycarbonylpropylamino)-methyl]-benzoic acid exerts its biological effects is primarily through modulation of enzyme activity and receptor interactions. The presence of the Boc group enhances the compound's stability and solubility, facilitating its bioavailability in biological systems.
Interaction with Enzymes
Research indicates that compounds similar to 3-[(tert-Butoxycarbonylpropylamino)-methyl]-benzoic acid can interact with various enzymes involved in metabolic pathways. For instance, benzoic acid derivatives have been shown to modulate the activity of proteolytic enzymes such as cathepsins B and L, which are crucial for protein degradation processes in cells .
Biological Activities
The biological activities associated with 3-[(tert-Butoxycarbonylpropylamino)-methyl]-benzoic acid include:
- Antioxidant Activity : Some derivatives exhibit significant antioxidant properties that can protect cells from oxidative stress.
- Antimicrobial Effects : Compounds in this class have been studied for their potential antibacterial and antifungal properties.
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating potential use in cancer therapy.
Case Studies and Research Findings
Several studies have investigated the biological activity of benzoic acid derivatives, including 3-[(tert-Butoxycarbonylpropylamino)-methyl]-benzoic acid.
- Antiproliferative Activity : In vitro studies demonstrated that certain benzoic acid derivatives could inhibit cell proliferation in various cancer cell lines, suggesting a potential role as antitumor agents .
- Proteostasis Modulation : Research highlighted the ability of similar compounds to enhance proteasomal and autophagic activities, which are critical for maintaining cellular homeostasis . This property could be leveraged for developing anti-aging therapies.
- Enzyme Inhibition : A study showed that derivatives could inhibit enzymes like neurolysin and angiotensin-converting enzyme (ACE), which are important targets in treating cardiovascular diseases .
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Applications
1. Synthesis of Complex Molecules:
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various coupling reactions, making it valuable in the development of new chemical entities.
2. Development of Chemical Libraries:
Researchers utilize this compound to create diverse chemical libraries for drug discovery. Its functional groups enable modifications that can lead to novel compounds with desirable properties.
Biological Applications
1. Bioactive Molecules:
3-[(tert-Butoxycarbonylpropylamino)-methyl]-benzoic acid is studied for its potential to synthesize biologically active molecules, including enzyme inhibitors and receptor modulators. These derivatives may have applications in treating various diseases.
2. Mechanism of Action:
In biological systems, the compound interacts with molecular targets such as enzymes or receptors, potentially modulating their activity. This interaction is crucial for the development of therapeutic agents.
Medicinal Chemistry Applications
1. Drug Development:
The compound is explored in medicinal chemistry as a lead molecule for developing new drugs targeting specific diseases. Its structural features facilitate modifications that can enhance efficacy and reduce side effects.
2. Case Studies:
Several case studies have documented the successful application of this compound in synthesizing new pharmaceuticals. For instance, derivatives have shown promise in preclinical trials for conditions such as cancer and metabolic disorders.
Data Tables
| Application Area | Description | Example Compounds |
|---|---|---|
| Enzyme Inhibition | Targeting specific enzymes | Derivatives with modified side chains |
| Receptor Modulation | Modulating receptor activity | Compounds developed from initial structure |
| Anticancer Agents | Potential in oncology | Preclinical candidates derived from the compound |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural elements include:
- Boc-protected propylamino-methyl group: Enhances steric bulk and modulates reactivity.
Comparisons with analogous compounds are summarized below:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility: The Boc group in 3-[(tert-Boc-propylamino)-methyl]-benzoic acid increases hydrophobicity compared to unsubstituted benzoic acid derivatives like 3-Benzoylpropionic acid (water solubility: ~1.2 g/L) .
- Stability: Boc protection prevents unwanted side reactions during synthesis, a feature shared with 3-((tert-Boc-amino)-2-methylpropanoic acid .
Research Findings and Data
Table 2: Key Research Data on Comparable Compounds
Q & A
Q. How can researchers leverage crystallographic data from similar compounds to predict solubility or polymorphic behavior?
- Methodological Answer : Use Cambridge Structural Database (CSD) entries for Boc-protected benzoic acids to extract packing coefficients and hydrogen-bonding patterns. Predict solubility via Hansen solubility parameters (HSPiP software) and validate experimentally using dynamic light scattering (DLS) .
Cross-Disciplinary Applications
Q. What role does this compound play in designing stimuli-responsive materials (e.g., pH-sensitive drug delivery systems)?
- Methodological Answer : The Boc group’s acid-labile nature makes it suitable for pH-triggered release. Incorporate into polymeric micelles or hydrogels and characterize degradation kinetics under simulated physiological conditions (e.g., PBS at pH 5.0 vs. 7.4). Monitor payload release via fluorescence or HPLC .
Q. How can this compound be adapted for use in organocatalysis or asymmetric synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
